molecular formula C20H22N4O4S B14933003 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide

Cat. No.: B14933003
M. Wt: 414.5 g/mol
InChI Key: GXTQOFDGIITKLB-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopenta[d][1,3]thiazole ring and an imidazolidin-4-yl acetamide moiety, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide typically involves multiple steps, starting with the preparation of the cyclopenta[d][1,3]thiazole ring. This can be achieved through a cyclization reaction involving a thioamide and a suitable cyclopentene derivative under acidic conditions. The imidazolidin-4-yl acetamide moiety is then introduced through a condensation reaction with an appropriate amine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinone moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving thiazole and imidazolidinone derivatives.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets. The thiazole ring may interact with enzymes or receptors, modulating their activity. The imidazolidinone moiety could also play a role in binding to proteins or nucleic acids, affecting their function. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-{1-[2-(4-hydroxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-{1-[2-(4-chlorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide may confer unique electronic and steric properties, affecting its reactivity and interactions with biological targets

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C20H22N4O4S/c1-28-13-7-5-12(6-8-13)9-10-24-18(26)15(22-20(24)27)11-17(25)23-19-21-14-3-2-4-16(14)29-19/h5-8,15H,2-4,9-11H2,1H3,(H,22,27)(H,21,23,25)

InChI Key

GXTQOFDGIITKLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)NC3=NC4=C(S3)CCC4

Origin of Product

United States

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